2-Hydroxy-3,4-dioxocyclobut-1-en-1-olate
Description
Properties
IUPAC Name |
2-hydroxy-3,4-dioxocyclobuten-1-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O4/c5-1-2(6)4(8)3(1)7/h5-6H/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEBUXCTKOWPCW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C1=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HO4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30413922 | |
| Record name | 2-Hydroxy-3,4-dioxocyclobut-1-en-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30413922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7242-13-9 | |
| Record name | 2-Hydroxy-3,4-dioxocyclobut-1-en-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30413922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Isomer: Sodium 3-Hydroxy-1,2-dioxocyclobut-3-en-1-olate
This isomer (CAS 71376-34-6) demonstrates how substituent positioning alters properties:
Key Findings :
- The isomer’s 1,2-diketone arrangement allows for greater resonance stabilization compared to the 3,4-diketone configuration.
Sulfonated Naphthalene Derivative: Sodium 5-[4-Dimethylamino-1-(4-dimethylaminocyclohexa-2,5-dienylidene)benzyl]-6-hydroxy-7-sulfonato-naphthalene-2-sulfonate
This compound (CAS 860-22-0) features a naphthalene core with hydroxy, sulfonate, and dimethylamino groups :
Key Findings :
- The naphthalene derivative’s aromatic system enables extended conjugation, making it suitable for optical applications, unlike the smaller cyclobutene system.
- Sulfonate and amino groups enhance solubility and electronic properties, contrasting with the enolate’s polar but compact structure .
General Trends in Cyclobutene Derivatives
Cyclobutene derivatives with electron-withdrawing groups (e.g., dioxo) exhibit unique reactivity:
| Compound Type | Reactivity Profile | Industrial Relevance |
|---|---|---|
| 2-Hydroxy-3,4-dioxo | High electrophilicity at dioxo positions | Potential precursor for ligands or catalysts |
| 1,2-Dioxo Isomer | Stabilized via conjugation | Safer handling in industrial settings |
Preparation Methods
Aqueous Alkali Neutralization
Reaction of squaric acid with stoichiometric amounts of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous media selectively generates hydrogensquarate. For example:
Key parameters include:
Solvent-Mediated Deprotonation
Non-aqueous systems using polar aprotic solvents (e.g., tetrahydrofuran (THF), dimethylformamide (DMF)) enable hydrogensquarate isolation via amine bases. Triethylamine (TEA) or pyridine in THF at room temperature provides hydrogensquarate salts with cationic counterions. For instance:
Purification : Crystallization from ethanol/water mixtures yields pure hydrogensquarate salts.
Synthesis via Amine Complexation
Hydrogensquarate forms stable crystalline salts with nitrogen-containing bases, a method exemplified by the preparation of N,N-dibutylanilinium hydrogen squarate.
Reaction with N,N-Dibutylaniline
A representative procedure involves:
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Dissolving squaric acid (1.0 equiv) and N,N-dibutylaniline (1.0 equiv) in a toluene/1-butanol (1:1 v/v) mixture.
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Heating at 80°C for 8 hours under argon.
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Cooling to room temperature and isolating crystals via vacuum filtration.
Key data :
Scope of Amine Bases
Primary, secondary, and tertiary amines react with squaric acid to form hydrogensquarate salts. Bulky amines (e.g., tributylamine) enhance crystallinity but may reduce solubility, necessitating solvent optimization.
Organometallic Routes
Grignard reagents and organolithium compounds facilitate hydrogensquarate generation through nucleophilic attack on squaric acid derivatives.
Grignard Reagent Addition
A protocol from Freiburg University involves:
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Adding methylmagnesium bromide (1.2 equiv) to a THF solution of squaric acid at −78°C.
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Gradual warming to room temperature over 72 hours.
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Quenching with saturated NH₄Cl and extracting with ethyl acetate.
Outcomes :
Sulfinamide-Mediated Synthesis
Reaction of squaric acid with (S,E)-2-methyl-N-[(5-methylfuran-2-yl)methylene]propane-2-sulfinamide in THF produces hydrogensquarate intermediates, albeit in modest yields (17–18%).
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Purification |
|---|---|---|---|---|
| Aqueous Alkali | NaOH/KOH | 0–5°C, pH 2–3 | >95% | None (in situ use) |
| Amine Complexation | N,N-Dibutylaniline | 80°C, toluene/1-BuOH | 70% | Crystallization |
| Grignard Addition | MeMgBr | −78°C to rt, THF | 13–18% | Column chromatography |
Key observations :
-
Aqueous methods offer high yields but require precise pH control.
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Amine complexation balances yield and practicality for crystalline product isolation.
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Organometallic routes, while synthetically versatile, suffer from low efficiency due to side reactions.
Characterization and Validation
Spectroscopic Techniques
Q & A
Basic Research Questions
Q. How can the crystal structure of 2-Hydroxy-3,4-dioxocyclobut-1-en-1-olate be determined experimentally?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data. Refine the structure using SHELXL (for small-molecule refinement) or SHELXS/SHELXD (for phase determination) . For visualization, employ ORTEP-III to generate thermal ellipsoid diagrams and analyze bond lengths/angles . Validate the refinement with the WinGX suite, which integrates tools for data merging and error checking .
- Key Considerations : Ensure crystal quality (low mosaicity) and collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Cross-validate with powder XRD to confirm phase purity.
Q. What safety protocols are critical when handling this compound in the laboratory?
- PPE Requirements : Use nitrile gloves (tested for chemical permeation resistance) and tightly sealed goggles to prevent skin/eye contact . Work in a fume hood to avoid inhalation of dust or vapors.
- First-Aid Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Provide the safety data sheet (SDS) to medical personnel, as specific antidotes may not be documented .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Recommended Methods :
- NMR : Use - and -NMR in DMSO-d to resolve hydroxyl and ketone protons. Assign peaks using 2D-COSY and HSQC for structural confirmation.
- FTIR : Identify carbonyl (C=O) stretches near 1700–1750 cm and hydroxyl (O–H) bands at 3200–3600 cm .
- UV-Vis : Analyze π→π* transitions in the 250–300 nm range to study conjugation in the cyclobutene ring .
Q. What are the standard synthetic routes for this compound?
- Synthesis : Start with cyclobutene derivatives (e.g., 3-cyclobutene-1,2-dione) and perform hydroxylation via base-catalyzed hydrolysis. Neutralize with sodium bicarbonate to isolate the sodium salt .
- Purification : Use recrystallization from ethanol/water mixtures. Monitor purity via HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water).
Advanced Research Questions
Q. How can computational modeling predict the electronic structure and reactivity of this compound?
- Approach : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). Analyze Fukui indices to identify nucleophilic/electrophilic sites .
- Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy. Use software like Gaussian or ORCA for simulations .
Q. What strategies enable isotopic labeling (e.g., ) for tracking metabolic pathways in biological systems?
- Labeling Synthesis : Introduce at the ketone positions via isotopically enriched precursors (e.g., -labeled sodium bicarbonate) during hydrolysis .
- Detection : Use LC-MS/MS with selected reaction monitoring (SRM) to trace labeled metabolites. Confirm isotopic incorporation via high-resolution mass spectrometry (HRMS).
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?
- Case Example : If NMR suggests a keto-enol tautomer but XRD shows a single tautomeric form:
- Repeat NMR experiments at varying temperatures/protonation states.
- Perform variable-temperature XRD to detect phase transitions or dynamic disorder .
- Use solid-state NMR to compare solution vs. crystal structures .
Q. What experimental designs elucidate the compound’s reaction mechanisms under catalytic conditions?
- Kinetic Studies : Conduct stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., radical species in oxidation reactions).
- Isotopic Tracing : Introduce -labeled water to track oxygen incorporation in hydroxylation steps .
- In Situ Techniques : Use Raman spectroscopy or XAS (X-ray absorption spectroscopy) to observe bond cleavage/formation in real time.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
